molecular formula C19H25NO3 B2618244 N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide CAS No. 2411275-40-4

N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide

Cat. No.: B2618244
CAS No.: 2411275-40-4
M. Wt: 315.413
InChI Key: BPBCCSNHDOMUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide, also known as CPOP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPOP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have promising effects in the treatment of various diseases.

Mechanism of Action

N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that regulate various physiological processes, such as pain, inflammation, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to the therapeutic effects observed.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain, inflammation, and anxiety. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide in lab experiments is its high potency and selectivity for FAAH inhibition. This compound has been shown to have a higher potency than other FAAH inhibitors, such as URB597. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide. One direction is to investigate the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the long-term effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide involves the reaction of 2-cyclopentyloxybenzylamine with oxalyl chloride, followed by the addition of 3-hydroxyprop-2-enenitrile. The resulting product is then purified using chromatography techniques. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. FAAH inhibitors, such as this compound, have been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

N-[(2-cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-19(21)20(16-11-12-22-14-16)13-15-7-3-6-10-18(15)23-17-8-4-5-9-17/h2-3,6-7,10,16-17H,1,4-5,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBCCSNHDOMUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1OC2CCCC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.